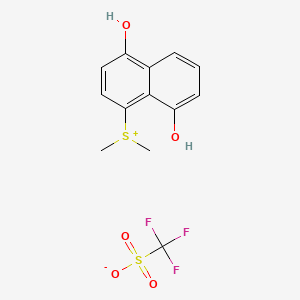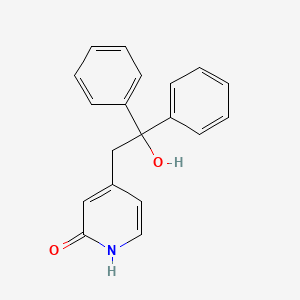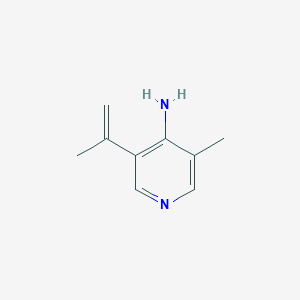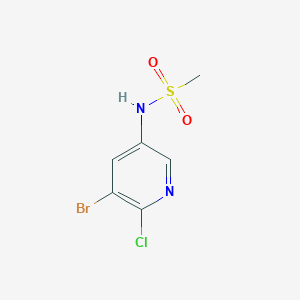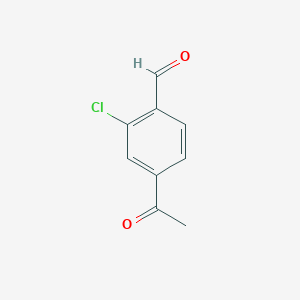
4-Acetyl-2-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-chlorobenzaldehyde is an organic compound with the molecular formula C9H7ClO2 It is a derivative of benzaldehyde, featuring both an acetyl group and a chlorine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-chlorobenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetyl-2-chlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 4-acetyl-2-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines under basic conditions.
Major Products:
Oxidation: 4-Acetyl-2-chlorobenzoic acid.
Reduction: 4-Acetyl-2-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-Acetyl-2-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2-chlorobenzaldehyde largely depends on its chemical reactivity. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
4-Chlorobenzaldehyde: Shares the chlorine substituent but lacks the acetyl group.
4-Acetylbenzaldehyde: Contains the acetyl group but lacks the chlorine substituent.
2-Chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position.
Propriétés
Formule moléculaire |
C9H7ClO2 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
4-acetyl-2-chlorobenzaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3 |
Clé InChI |
OOVSFALKOGRJSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
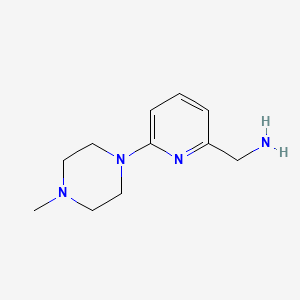
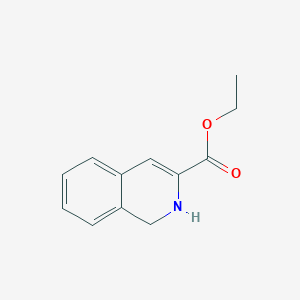
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
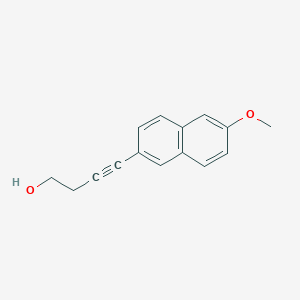
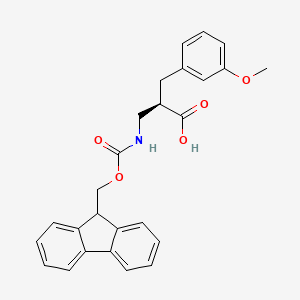
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)


